molecular formula C20H14BrF3N2O2 B3310707 N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946222-94-2

N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3310707
CAS No.: 946222-94-2
M. Wt: 451.2 g/mol
InChI Key: YVATTZMFXPGPTE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide ( 946222-94-2) is a chemical compound with the molecular formula C20H14BrF3N2O2 and a molecular weight of 451.24 g/mol . As a dihydropyridine-3-carboxamide derivative, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class have been investigated for a range of biological activities. Research into similar dihydropyridine-based molecules has highlighted their potential as kinase inhibitors, with some analogs demonstrating potent and selective activity against key enzyme families, such as the Met kinase superfamily, which plays a crucial role in cell signaling and oncogenesis . Furthermore, related dihydropyridine compounds have been studied for their potential in inhibiting beta-amyloid production, suggesting a relevance to neurodegenerative disease research and the investigation of therapeutic agents for conditions like Alzheimer's disease . The structural features of this compound, including the 4-bromophenyl and trifluoromethylbenzyl groups, are often incorporated to modulate the molecule's lipophilicity, binding affinity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and biochemical pathway analysis. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVATTZMFXPGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity. The dihydropyridine ring may play a role in modulating the compound’s activity by interacting with specific pathways.

Comparison with Similar Compounds

Key Analogs :

N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide (CAS 339027-67-7)

  • Differences :
  • 4-Methoxyphenyl vs. 4-bromophenyl in the target compound.
  • 3-Trifluoromethylbenzyl vs. 4-trifluoromethylbenzyl in the target.
    • Impact :
  • Substitution at the 3-position of the trifluoromethylbenzyl group may alter steric interactions compared to the 4-position in the target compound .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Differences :
  • 3-Bromo-2-methylphenyl vs. 4-bromophenyl in the target.
  • Lacks the trifluoromethylbenzyl group.
    • Impact :
  • The absence of the trifluoromethylbenzyl group eliminates its hydrophobic and electron-withdrawing effects, which are critical for target engagement in kinase inhibitors .

BMS-777607 (Met kinase inhibitor) Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Differences:

  • Complex substitutions at positions 4 (ethoxy) and 1 (4-fluorophenyl).
    • Impact :
  • Substitutions at the pyridone 4-position (ethoxy) improve aqueous solubility and kinase selectivity, a strategy applicable to optimizing the target compound .

Pharmacological Activity and Selectivity

In Vivo Efficacy :

  • The target compound’s trifluoromethyl and bromophenyl groups may improve bioavailability and target retention .

Physicochemical Properties

Property Target Compound (Estimated) N-(4-Methoxyphenyl)-... (CAS 339027-67-7) N-(3-Bromo-2-methylphenyl)-...
Molecular Weight ~456.3 g/mol (calculated) 402.37 g/mol 335.18 g/mol
Solubility Low (hydrophobic substituents) Moderate (methoxy enhances solubility) Low (bromine increases lipophilicity)
Planarity Moderate (amide conjugation) High (π-conjugation) Low (steric hindrance from methyl)

Research Findings and Implications

  • Synthetic Strategies : The synthesis of analogs like N-(3-bromo-2-methylphenyl)-... involves coupling chloronicotinic acid with substituted anilines, a method adaptable to the target compound .
  • Structure-Activity Relationships (SAR) :
    • 4-Bromophenyl vs. 4-Methoxyphenyl : Bromine’s electron-withdrawing nature may enhance binding to electrophilic enzyme pockets, whereas methoxy groups improve solubility .
    • Trifluoromethyl Position : 4-Trifluoromethylbenzyl (target) vs. 3-substituted (CAS 339027-67-7) may alter steric and electronic interactions critical for target selectivity .

Biological Activity

N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is common in various biologically active molecules. The presence of bromine and trifluoromethyl groups contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity, influencing various biological pathways. The trifluoromethyl group is particularly significant for enhancing binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that similar compounds in the dihydropyridine class can inhibit tumor growth. For instance, a related compound demonstrated complete tumor stasis in a gastric carcinoma xenograft model after oral administration .
  • Enzyme Inhibition : The compound may act as an inhibitor for several kinases and enzymes, which are critical in cancer progression and inflammation .

Case Studies

  • Anticancer Efficacy : A study on substituted dihydropyridine derivatives highlighted that modifications at the pyridine 3-position enhanced enzyme potency and selectivity, leading to promising anticancer effects .
  • Enzyme Interaction : Molecular docking studies revealed that the trifluoromethyl group could form significant interactions with enzyme residues, enhancing the biological activity against targets like cyclooxygenase-2 (COX-2) and lipoxygenases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds.

Compound NameBiological ActivityMechanism
This compoundAnticancer, Enzyme InhibitionEnzyme binding and inhibition
Benzamide derivativesModerate anticancerKinase inhibition
1-Bromo-5-fluoro derivativesLow anticancerNon-specific interactions

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted benzylamines with aldehydes to form Schiff bases, followed by cyclization with β-ketoesters under basic conditions . Key parameters include:

  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
  • Temperature : Controlled heating (60–100°C) to avoid side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and stability .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for real-time tracking .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between keto-amine and hydroxy-pyridine tautomers) .
  • X-ray Crystallography : Resolves absolute stereochemistry and π-conjugation patterns (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Answer :

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against targets like kinases or proteases, using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

  • Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., cytochrome P450 metabolism) .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • Target Engagement Studies : Radiolabeled analogs (e.g., ¹⁴C-tagged compound) to confirm tissue distribution .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Answer :

  • Substituent Effects :
  • 4-Bromophenyl : Enhances halogen bonding with target proteins (ΔG binding calculated via molecular docking) .
  • Trifluoromethyl Group : Increases lipophilicity (logP) and metabolic resistance .
  • Synthetic Analogues : Compare analogues with nitro, methoxy, or cyano groups to map steric/electronic requirements .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Answer :

  • Standardized Protocols : Fixed cell passage numbers and serum-free media to reduce extrinsic variability .
  • Internal Controls : Co-testing with reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Statistical Rigor : Replicate experiments (n ≥ 3) with ANOVA and post-hoc Tukey tests .

Q. How are in vivo toxicity and efficacy balanced during preclinical development?

  • Answer :

  • Maximum Tolerated Dose (MTD) : Determined in rodent models via escalating dose regimens .
  • Therapeutic Index (TI) : Ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) calculated from dose-ranging studies .
  • Biomarker Analysis : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

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